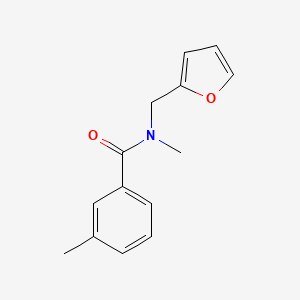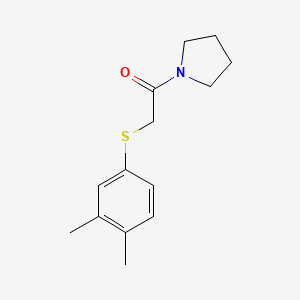
N-(3-acetamido-2-methylphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetamido-2-methylphenyl)cyclohexanecarboxamide, also known as N-acetyl-L-leucyl-L-isoleucyl-L-methionine amide (AILIM), is a peptide that has gained attention in scientific research due to its potential therapeutic properties. This peptide is synthesized through a complex chemical process and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of AILIM is not fully understood, but it is believed to interact with specific receptors on the surface of cells. This interaction triggers a cascade of intracellular signaling pathways, ultimately leading to the observed physiological effects.
Biochemical and Physiological Effects:
AILIM has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and immunomodulatory properties. It has also been shown to enhance wound healing and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using AILIM in lab experiments is its specificity and selectivity, as it interacts with specific receptors on the surface of cells. Additionally, AILIM has been shown to be relatively stable and resistant to degradation. However, one limitation is the complex synthesis process, which can be time-consuming and expensive.
Future Directions
There are several potential future directions for research on AILIM. One area of interest is its potential as a therapeutic agent for cancer treatment, particularly in combination with other drugs. Additionally, further investigation into its immunomodulatory properties could have implications for the treatment of autoimmune disorders. Further studies are also needed to fully elucidate the mechanism of action and identify potential side effects.
Synthesis Methods
The synthesis of AILIM involves a combination of solid-phase peptide synthesis and solution-phase peptide synthesis. The process begins with the attachment of a suitable amino acid to a solid support, followed by the addition of subsequent amino acids in a stepwise manner. The final product is then cleaved from the support and purified using chromatography techniques.
Scientific Research Applications
AILIM has been studied extensively for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, AILIM has been investigated for its ability to modulate immune responses and reduce inflammation.
properties
IUPAC Name |
N-(3-acetamido-2-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-14(17-12(2)19)9-6-10-15(11)18-16(20)13-7-4-3-5-8-13/h6,9-10,13H,3-5,7-8H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIBJPPQWLLVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCCCC2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamido-2-methylphenyl)cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)



![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)



![cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)



